Cas no 1495979-22-0 (4-4-(1H-pyrazol-1-yl)phenylbutan-2-amine)

4-4-(1H-pyrazol-1-yl)phenylbutan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-4-(1H-pyrazol-1-yl)phenylbutan-2-amine
- EN300-1842358
- 1495979-22-0
- 4-[4-(1H-pyrazol-1-yl)phenyl]butan-2-amine
- AKOS015262129
-
- Inchi: 1S/C13H17N3/c1-11(14)3-4-12-5-7-13(8-6-12)16-10-2-9-15-16/h2,5-11H,3-4,14H2,1H3
- InChI Key: TVKOGLSJJDPSBL-UHFFFAOYSA-N
- SMILES: NC(C)CCC1C=CC(=CC=1)N1C=CC=N1
Computed Properties
- Exact Mass: 215.142247555g/mol
- Monoisotopic Mass: 215.142247555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 43.8Ų
4-4-(1H-pyrazol-1-yl)phenylbutan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1842358-0.5g |
4-[4-(1H-pyrazol-1-yl)phenyl]butan-2-amine |
1495979-22-0 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1842358-1.0g |
4-[4-(1H-pyrazol-1-yl)phenyl]butan-2-amine |
1495979-22-0 | 1g |
$1142.0 | 2023-06-02 | ||
Enamine | EN300-1842358-10.0g |
4-[4-(1H-pyrazol-1-yl)phenyl]butan-2-amine |
1495979-22-0 | 10g |
$4914.0 | 2023-06-02 | ||
Enamine | EN300-1842358-2.5g |
4-[4-(1H-pyrazol-1-yl)phenyl]butan-2-amine |
1495979-22-0 | 2.5g |
$1650.0 | 2023-09-19 | ||
Enamine | EN300-1842358-5.0g |
4-[4-(1H-pyrazol-1-yl)phenyl]butan-2-amine |
1495979-22-0 | 5g |
$3313.0 | 2023-06-02 | ||
Enamine | EN300-1842358-0.05g |
4-[4-(1H-pyrazol-1-yl)phenyl]butan-2-amine |
1495979-22-0 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1842358-0.25g |
4-[4-(1H-pyrazol-1-yl)phenyl]butan-2-amine |
1495979-22-0 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1842358-1g |
4-[4-(1H-pyrazol-1-yl)phenyl]butan-2-amine |
1495979-22-0 | 1g |
$842.0 | 2023-09-19 | ||
Enamine | EN300-1842358-10g |
4-[4-(1H-pyrazol-1-yl)phenyl]butan-2-amine |
1495979-22-0 | 10g |
$3622.0 | 2023-09-19 | ||
Enamine | EN300-1842358-0.1g |
4-[4-(1H-pyrazol-1-yl)phenyl]butan-2-amine |
1495979-22-0 | 0.1g |
$741.0 | 2023-09-19 |
4-4-(1H-pyrazol-1-yl)phenylbutan-2-amine Related Literature
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
Additional information on 4-4-(1H-pyrazol-1-yl)phenylbutan-2-amine
Introduction to 4-4-(1H-pyrazol-1-yl)phenylbutan-2-amine (CAS No. 1495979-22-0)
4-4-(1H-pyrazol-1-yl)phenylbutan-2-amine, with the CAS number 1495979-22-0, is a synthetic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a pyrazole ring and a phenylbutanamine moiety, making it a promising candidate for various therapeutic uses.
The chemical formula of 4-4-(1H-pyrazol-1-yl)phenylbutan-2-amine is C13H16N4. Its molecular weight is approximately 236.30 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including the coupling of a pyrazole derivative with a substituted phenylbutanamine. The precise synthesis route can vary depending on the specific conditions and reagents used, but common methods include palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions.
In terms of its physical properties, 4-4-(1H-pyrazol-1-yl)phenylbutan-2-amine is a white to off-white solid at room temperature. It is moderately soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These solubility characteristics are important for its use in various formulations and delivery systems.
The biological activity of 4-4-(1H-pyrazol-1-yl)phenylbutan-2-amine has been the subject of extensive research. Studies have shown that this compound exhibits potent activity against several biological targets, including enzymes and receptors involved in various disease pathways. For instance, it has been reported to have selective binding affinity for serotonin receptors, particularly the 5-HT7 receptor, which plays a crucial role in modulating mood and cognitive functions.
In preclinical studies, 4-4-(1H-pyrazol-1-yl)phenylbutan-2-amine has demonstrated promising therapeutic potential in the treatment of neurological disorders such as depression and anxiety. Its ability to modulate serotonin signaling pathways suggests that it could be an effective adjunct therapy for these conditions. Additionally, recent research has explored its potential as an anti-inflammatory agent, with studies indicating that it can reduce inflammation in animal models of inflammatory diseases.
The pharmacokinetic properties of 4-4-(1H-pyrazol-1-yl)phenylbutan-2-amine have also been investigated. It has been found to have good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a drug candidate. The compound is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It undergoes metabolism primarily in the liver via cytochrome P450 enzymes, with the major metabolites being excreted in urine and feces.
Safety studies have shown that 4-4-(1H-pyrazol-1-yl)phenylbutan-2-amine is generally well-tolerated at therapeutic doses. However, like any new chemical entity, it is subject to rigorous safety assessments before it can be advanced to clinical trials. Preclinical toxicity studies have not revealed any significant adverse effects at doses relevant for therapeutic use.
In conclusion, 4-4-(1H-pyrazol-1-y l)phenylbutan - 2 - amine (CAS No . 1 495 979 - 2 2 - 0) strong > represents an exciting development in the field of medicinal chemistry . Its unique molecular structure , combined with its promising biological activity and favorable pharmacokinetic properties , positions it as a potential lead compound for further development . Ongoing research continues to explore its therapeutic potential , with the hope of translating these findings into effective treatments for various medical conditions . p >
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